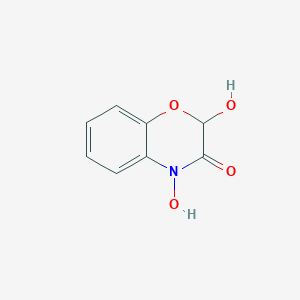

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one

描述

2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one, also known as diboa CPD, belongs to the class of organic compounds known as benzoxazinones. These are organic compounds containing a benzene fused to an oxazine ring (a six-member aliphatic ring with four carbon atoms, one oxygen atom, and one nitrogen atom) bearing a ketone group. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Within the cell, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one is primarily located in the cytoplasm. 2, 4-Dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be converted into diboa beta-D-glucoside and dimboa. Outside of the human body, 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one can be found in cereals and cereal products and fats and oils. This makes 2, 4-dihydroxy-2H-1, 4-benzoxazin-3(4H)-one a potential biomarker for the consumption of these food products.

DIBOA is a lactol that consists of 1,4-benzoxazine bearing two hydroxy substituents at positions 2 and 4 as well as a keto group at position 3. It has a role as a phytotoxin, a herbicide, an allelochemical and a plant metabolite. It is a benzoxazine, a cyclic hydroxamic acid and a lactol.

作用机制

Target of Action

DIBOA, also known as 2,4-Dihydroxy-1,4-benzoxazinone, is a benzoxazinoid produced by certain plants, notably rye (Secale cereale), and has been identified as an allelochemical . Allelochemicals are biochemicals released by plants that can affect the growth and development of other organisms in their vicinity . The primary targets of DIBOA are therefore other plants and certain types of pests, including nematodes .

Mode of Action

It is known that diboa and other benzoxazinoids exhibit allelopathic properties, meaning they can inhibit the growth of other plants and certain pests . This is thought to occur through the disruption of cellular processes in the target organisms, although the specific mechanisms are still under investigation .

Biochemical Pathways

DIBOA is part of the benzoxazinoid biosynthetic pathway, which involves several enzymes . The pathway begins with the conversion of indole-3-glycerol phosphate to DIBOA through a series of reactions catalyzed by the enzymes BX1 to BX5 . DIBOA is then glucosylated by the UDP-glucosyltransferases BX8 and BX9, resulting in DIBOA-Glc . In some species, DIBOA is further modified to yield DIMBOA .

Pharmacokinetics

One study found that DIBOA levels in plasma peaked approximately 3 hours after food intake, and DIBOA was present in urine even 36 hours after consumption . The half-life of DIBOA was estimated to be between 18 and 22 hours .

Result of Action

The primary result of DIBOA’s action is the inhibition of growth in certain plants and pests. This is thought to occur through the disruption of cellular processes in these organisms . In addition, DIBOA and other benzoxazinoids have been found to exhibit antimicrobial and antifeedant properties .

Action Environment

The action of DIBOA can be influenced by various environmental factors. For instance, the production of DIBOA by plants can be affected by biotic and abiotic stress . Furthermore, the effectiveness of DIBOA as a natural pesticide can be influenced by soil conditions . In one study, a genetically engineered Escherichia coli strain was found to be capable of producing DIBOA with high yield, suggesting potential for industrial production .

生化分析

Biochemical Properties

DIBOA is involved in a linear biosynthetic pathway that involves nine enzymes, leading to its storage as glucoside conjugates . The enzymes for conversion of DIBOA-glucoside to DIMBOA-glucoside have been identified . DIBOA-glucoside is the substrate of the dioxygenase BENZOXAZINLESS6 (BX6) and the produced 2,4,7-trihydroxy-2H-1,4-benzoxazin-3-(4H)-one-glucoside is metabolized by the methyltransferase BX7 to yield DIMBOA-glucoside .

Cellular Effects

It has been shown that DIBOA has an antifeedant effect on certain insect species . This suggests that DIBOA may influence cellular function in these organisms, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

It is known that DIBOA is involved in the biosynthesis of DIMBOA, a compound with known antimicrobial and antifeedant properties . The conversion of DIBOA to DIMBOA involves enzymatic reactions catalyzed by dioxygenase BX6 and methyltransferase BX7 .

Temporal Effects in Laboratory Settings

It is known that benzoxazinoids like DIBOA are synthesized in seedlings and stored as glucosides . This suggests that the effects of DIBOA may change over time as the plant matures and the compound is metabolized.

Metabolic Pathways

DIBOA is part of a linear biosynthetic pathway that involves nine enzymes . This pathway begins with the TSA gene (α-subunit of tryptophan synthase) and a Bx2-like ancestral CYP71C gene, leading to the storage of DIBOA as glucoside conjugates .

Transport and Distribution

It is known that DIBOA is synthesized in seedlings and stored as glucosides , suggesting that it may be transported and distributed within plant tissues.

Subcellular Localization

It is known that the dioxygenase BX6, which metabolizes DIBOA-glucoside, is localized in the cytoplasm . This suggests that DIBOA and its metabolites may also be localized within the cytoplasm.

生物活性

Introduction

2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one (DIBOA) is a naturally occurring compound belonging to the benzoxazinone family, which has garnered significant attention in phytochemistry due to its diverse biological activities. This article delves into the biological properties of DIBOA, including its antimicrobial, phytotoxic, and potential therapeutic effects.

Chemical Structure and Properties

DIBOA is characterized by its unique structure, which includes a benzene ring fused to an oxazine ring. Its molecular formula is , and it possesses two hydroxyl groups at positions 2 and 4 of the benzene ring. This configuration is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇N₁O₃ |

| Molecular Weight | 167.15 g/mol |

| Solubility | Soluble in water |

| Melting Point | 220 °C |

Antimicrobial Properties

DIBOA exhibits notable antimicrobial activity against various pathogens. Studies have shown that it can inhibit the growth of bacteria such as Erwinia spp. and fungi like Fusarium graminearum. For instance, research demonstrated that DIBOA significantly prolonged the lag phase of bacterial growth without altering the log phase growth rates, indicating its potential as a natural antibacterial agent .

Phytotoxic Effects

DIBOA has been recognized for its phytotoxic properties, affecting seed germination and plant growth. It acts as an allelochemical, inhibiting the germination of neighboring plants and thus reducing competition for resources. This property is particularly beneficial in agricultural settings for managing weed populations .

Antifungal Activity

The compound has been shown to suppress trichothecene production in Fusarium graminearum, a fungus responsible for significant crop losses due to diseases like Fusarium head blight . This suppression can lead to reduced mycotoxin levels in crops, enhancing food safety.

Inhibitory Effects on Cell Proliferation

Recent studies indicate that DIBOA can inhibit undesired cell proliferation in vertebrates. It has been found effective against both malignant and benign cell types, suggesting potential applications in cancer therapy . The mechanism of action appears to involve interference with cellular signaling pathways that regulate growth and proliferation.

Case Study 1: Antimicrobial Efficacy

In a controlled study, DIBOA was extracted from corn seedlings and tested against various bacterial strains. The results indicated that DIBOA exhibited up to 100% inhibition against specific non-pathogenic strains while showing variable effects on pathogenic strains .

Case Study 2: Phytotoxicity Assessment

A series of experiments evaluated the impact of DIBOA on the germination rates of common weeds. The findings revealed that at concentrations above 100 µM, DIBOA significantly reduced germination rates by over 50%, highlighting its potential as a natural herbicide .

科学研究应用

Agricultural Applications

1.1 Phytotoxicity and Herbicidal Properties

DIBOA exhibits notable phytotoxic effects, making it a candidate for natural herbicide development. Research indicates that DIBOA can inhibit the germination and growth of various weed species. For instance, a study demonstrated that DIBOA and its derivatives effectively suppressed the growth of Abutilon theophrasti (velvetleaf), a common agricultural weed, by inhibiting seed germination and root elongation .

Table 1: Phytotoxic Effects of DIBOA on Various Plant Species

| Plant Species | Effect Observed | Reference |

|---|---|---|

| Abutilon theophrasti | Inhibition of germination | |

| Zea mays (Maize) | Enhanced resistance to pests | |

| Brassica napus (Canola) | Reduced seedling growth |

1.2 Antifungal and Antimicrobial Activity

DIBOA has demonstrated antifungal properties against several plant pathogens, which positions it as a potential natural fungicide. Studies have shown that it inhibits the growth of fungi such as Fusarium spp., which are known to cause significant crop losses . Additionally, DIBOA exhibits antimicrobial activity against various bacteria, suggesting its utility in developing natural antimicrobial agents.

Pharmaceutical Applications

2.1 Bioactive Compound Development

The benzoxazinone skeleton of DIBOA is recognized for its versatility in medicinal chemistry. Compounds derived from DIBOA have been explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. Research indicates that derivatives of DIBOA can induce apoptosis in cancer cells, making them promising candidates for cancer treatment .

Table 2: Potential Pharmaceutical Applications of DIBOA Derivatives

| Derivative | Biological Activity | Reference |

|---|---|---|

| 7-Methoxy-DIBOA | Anticancer activity | |

| Glucosylated forms | Enhanced bioavailability | |

| Acetal derivatives | Anti-inflammatory properties |

Ecological Role and Chemical Defense Mechanisms

DIBOA plays a crucial role in the chemical defense mechanisms of plants, particularly in gramineous species like maize and wheat. The compound acts as a deterrent against herbivores and pathogens due to its phytotoxicity and antimicrobial properties. The degradation products of DIBOA also contribute to the ecological behavior of benzoxazinone-producing plants, enhancing their survival in competitive environments .

Case Studies

4.1 Case Study: Inhibition of Velvetleaf Germination

A comprehensive study focused on the effects of DIBOA on velvetleaf revealed that concentrations as low as 0.01 mM could significantly inhibit seed germination and root elongation. The study highlighted the potential for using DIBOA as a natural herbicide in sustainable agriculture practices .

4.2 Case Study: Antifungal Activity Against Fusarium spp.

Research conducted on the antifungal activity of DIBOA showed that it effectively inhibited the growth of Fusarium graminearum, a major pathogen affecting cereal crops. The study concluded that incorporating DIBOA into crop management strategies could reduce reliance on synthetic fungicides .

属性

IUPAC Name |

2,4-dihydroxy-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO4/c10-7-8(11)13-6-4-2-1-3-5(6)9(7)12/h1-4,8,11-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COVOPZQGJGUPEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=O)C(O2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938409 | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

17359-54-5 | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazin-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17359-54-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dihydroxy-1,4-benzoxazinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017359545 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dihydroxy-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIHYDROXY-1,4-BENZOXAZINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4J4378V66G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

152 °C | |

| Record name | 2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033733 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。